molecular formula C5H3BrO3 B1281972 5-Bromofuran-3-carboxylic acid CAS No. 58832-36-3

5-Bromofuran-3-carboxylic acid

Cat. No. B1281972
CAS RN: 58832-36-3
M. Wt: 190.98 g/mol
InChI Key: XYBPFWUNJQTZCM-UHFFFAOYSA-N
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Description

5-Bromofuran-3-carboxylic acid is a compound that belongs to the class of furan carboxylic acids, which are of interest due to their potential applications in the pharmaceutical and polymer industries. Although the provided papers do not directly discuss 5-bromofuran-3-carboxylic acid, they do provide insights into the synthesis and properties of related brominated furan compounds, which can be informative for understanding the chemistry of 5-bromofuran-3-carboxylic acid.

Synthesis Analysis

The synthesis of brominated furan compounds can be achieved through various methods. One approach involves the one-pot enzyme cascade for the synthesis of furan carboxylic acids from 5-hydroxymethylfurfural (HMF), which includes the use of galactose oxidase and alcohol dehydrogenases for controlled synthesis . Another method describes the regioselective 5-exo-dig bromocyclization of 2-alkynylbenzoic acids to produce 3-(bromomethylene)isobenzofuran-1(3H)-ones . Additionally, an efficient synthesis route for a brominated pyridine carboxylic acid derivative is detailed, which involves multiple steps including methoxylation, oxidation, and bromination . These methods highlight the versatility and complexity of synthesizing brominated furan derivatives.

Molecular Structure Analysis

The molecular structure of brominated furan compounds can be elucidated using various spectroscopic techniques. For instance, the crystal structure of a 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was determined using X-ray diffraction, revealing two symmetry-independent molecules in the unit cell . Similarly, the structure of 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester was investigated using X-ray crystallography, NMR, MS, and IR techniques . These studies demonstrate the importance of structural analysis in understanding the properties of brominated furan derivatives.

Chemical Reactions Analysis

Brominated furan compounds can undergo various chemical reactions to form new structures or to be used as intermediates in the synthesis of other compounds. For example, 5-(bromomethylene)furan-2(5H)-ones and 3-(bromomethylene)isobenzofuran-1(3H)-ones were synthesized from maleic and phthalic anhydrides and investigated for their ability to interfere with microbial communication . Another study describes the formation of cyclopropanes and five-membered heterocycles through Michael initiated ring closure reactions of 2-bromo-3-formylacrylic acid derivatives . These reactions showcase the reactivity of brominated furan compounds and their potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated furan compounds can be studied through spectroscopic and theoretical methods. The spectroscopic (FT-IR and FT-Raman) and theoretical studies of 5-bromo-salicylic acid provided insights into the structures and vibrations of the molecule, identifying the most stable conformer and analyzing the vibrational modes . Such studies are crucial for understanding the behavior of these compounds under different conditions and for predicting their reactivity.

Scientific Research Applications

Synthetic Methods and Chemical Reactions

5-Bromofuran-3-carboxylic acid has been employed in various synthetic methods and chemical reactions. A notable application is in the synthesis of modified pyrethrins, important in insecticide development. The compound was synthesized starting from 4-bromofuran-2-carboxylic acid, highlighting its role in multi-step synthetic pathways (Belen’kii, Gromova, & Gol'dfarb, 1978). Additionally, 5-bromofuran-3-carboxylic acid derivatives are instrumental in the modular and efficient synthesis of furan-based C-nucleosides, which show potential for fluorescent labeling of biomolecules (Bárta, Slavětínská, Klepetářová, & Hocek, 2010).

Analytical Chemistry and Derivatization

In analytical chemistry, 5-bromofuran-3-carboxylic acid derivatives have been used as derivatization agents. For example, 5-bromomethylfluorescein, a derivative, has shown effectiveness in creating conjugates with various carboxylic acids for fluorescence detection, enhancing the analytical capabilities in the detection of these compounds (Mukherjee & Karnes, 1996).

Antimicrobial Applications

Compounds synthesized from 5-bromofuran-3-carboxylic acid have been screened for antimicrobial activities. For instance, benzofuran aryl ureas and carbamates synthesized from this acid exhibited notable antimicrobial properties, suggesting their potential use in developing new antimicrobial agents (Kumari et al., 2019).

Pharmaceutical Research

In pharmaceutical research, derivatives of 5-bromofuran-3-carboxylic acid have been explored for their potential in drug development. For example, a study on the bromocyclization of styrene-type carboxylic acids revealed the synthesis of 3-bromo-3,4-dihydroisocoumarins, which are important building blocks for various pharmaceutical compounds (Chen, Zhou, Tan, & Yeung, 2012).

Biomass Utilization and Sustainable Chemistry

The compound has applications in sustainable chemistry, particularly in biomass utilization. A novel route to synthesize 2,5-furandicarboxylic acid from furoic acid, derived from furfural, a biomass product, was developed. This approach exemplifies the role of 5-bromofuran-3-carboxylic acid derivatives in creating renewable alternatives to traditional petrochemical products (Zhang et al., 2017).

Safety And Hazards

5-Bromofuran-3-carboxylic acid may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5-bromofuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrO3/c6-4-1-3(2-9-4)5(7)8/h1-2H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYBPFWUNJQTZCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=C1C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10537216
Record name 5-Bromofuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10537216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromofuran-3-carboxylic acid

CAS RN

58832-36-3
Record name 5-Bromofuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10537216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromofuran-3-carboxylic acid
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Synthesis routes and methods I

Procedure details

Furan-3-carboxylic acid (1 g, 8.93 mmol) is added to a solution of pyridinium hydrobromide perbromide (3.02 g, 9.46 mmol) in acetic acid (5 mL). The reaction mixture is stirred at 50° C. for 5 hours, then at room temperature overnight. After removing the solvent in vacuo, water is added and a precipitate is formed. The solid is collected by filtration and dried to yield the title compound (0.364 g, 21%). HPLC (254 nm): Rt 2.65 min (88%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
pyridinium hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
21%

Synthesis routes and methods II

Procedure details

To a stirred solution of pyridinium tribromide (14.3 g, 44.6 mmoles) in acetic acid (20 ml) was added 3-furoic acid (5 g, 44.6 mmoles). The resulting mixture was heated at 40° C. for 16 hours. The acetic acid was evaporated; the residue was dissolved in dichloromethane (50 ml), washed with water (3×50 ml) and dried (MgSO4). The solvent was evaporated and the residue was purified by HPLC (gradient: 20% acetonitrile/80% water containing 0.1% trifluoroacetic acid to 80% acetonitrile/20% water at a rate of 1%/min) to afford 5-Bromo-furan-3-carboxylic acid (7) as a white solid. LC/MS System A; Rt=2.52 mins, m/z (ES−)=189/191 (M−H for C5H3BrO3).
Quantity
14.3 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
ME Kort, I Drizin, RJ Gregg, MJC Scanio… - Journal of medicinal …, 2008 - ACS Publications
Na v 1.8 (also known as PN3) is a tetrodotoxin-resistant (TTx-r) voltage-gated sodium channel (VGSC) that is highly expressed on small diameter sensory neurons and has been …
Number of citations: 106 pubs.acs.org
SH Kwak - 2020 - uh-ir.tdl.org
Chapter 1: 3, 5-Dimethylpyrazole was employed as a mono-dentate directing group for palladium-catalyzed ortho-sp2 C− H arylation with aryl iodides. The reaction shows good …
Number of citations: 2 uh-ir.tdl.org
O Daugulis, SR Gilbertson, C Cai, TY Chen, GD Cuny - 2020 - uh-ir.tdl.org
Chapter 1: 3,5-Dimethylpyrazole was employed as a mono-dentate directing group for palladium-catalyzed ortho-sp2 C−H arylation with aryl iodides. The reaction shows good …
Number of citations: 0 uh-ir.tdl.org

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